N-[(Z)-3-(3-chloro-4-cyclohexylphenyl)prop-2-enyl]-N-ethylcyclohexanamine
Overview
Description
N-[(Z)-3-(3-chloro-4-cyclohexylphenyl)prop-2-enyl]-N-ethylcyclohexanamine is a sigma ligand known for its immunosuppressive and anti-inflammatory properties. It inhibits cell proliferation by blocking sterol isomerase activity . This compound has been studied extensively for its potential therapeutic applications in various fields, including immunology and inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-3-(3-chloro-4-cyclohexylphenyl)prop-2-enyl]-N-ethylcyclohexanamine involves several steps, typically starting with the preparation of intermediate compounds. The exact synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. it generally involves organic synthesis techniques such as alkylation, cyclization, and purification through chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. Given its specialized use in research, production is likely carried out in controlled laboratory environments rather than large-scale industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-3-(3-chloro-4-cyclohexylphenyl)prop-2-enyl]-N-ethylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .
Scientific Research Applications
N-[(Z)-3-(3-chloro-4-cyclohexylphenyl)prop-2-enyl]-N-ethylcyclohexanamine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study sigma ligands and their interactions with biological systems.
Biology: It helps in understanding cell proliferation mechanisms and the role of sterol isomerase in cellular processes.
Medicine: Its immunosuppressive and anti-inflammatory properties make it a candidate for developing new therapeutic agents.
Industry: While not widely used in industrial applications, it serves as a valuable research tool in pharmaceutical development
Mechanism of Action
N-[(Z)-3-(3-chloro-4-cyclohexylphenyl)prop-2-enyl]-N-ethylcyclohexanamine exerts its effects by inhibiting sterol isomerase, an enzyme involved in sterol biosynthesis. This inhibition blocks cell proliferation, particularly in lymphocytes and yeast cells. The compound also modulates the production of pro-inflammatory cytokines like interleukin-1, interleukin-6, and tumor necrosis factor-alpha, likely through an indirect mechanism involving endogenous corticosteroids .
Comparison with Similar Compounds
Similar Compounds
Haloperidol: Another sigma ligand with antipsychotic properties.
Pentazocine: A sigma receptor agonist used as an analgesic.
DTG (1,3-Di-o-tolylguanidine): A sigma receptor ligand used in research.
Uniqueness
N-[(Z)-3-(3-chloro-4-cyclohexylphenyl)prop-2-enyl]-N-ethylcyclohexanamine is unique due to its dual immunosuppressive and anti-inflammatory properties, making it a valuable compound for studying immune responses and inflammation. Its specific inhibition of sterol isomerase sets it apart from other sigma ligands .
Properties
IUPAC Name |
N-[(Z)-3-(3-chloro-4-cyclohexylphenyl)prop-2-enyl]-N-ethylcyclohexanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34ClN/c1-2-25(21-13-7-4-8-14-21)17-9-10-19-15-16-22(23(24)18-19)20-11-5-3-6-12-20/h9-10,15-16,18,20-21H,2-8,11-14,17H2,1H3/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKJVLTXPNIGOV-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC=CC1=CC(=C(C=C1)C2CCCCC2)Cl)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C/C=C\C1=CC(=C(C=C1)C2CCCCC2)Cl)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132173-06-9 | |
Record name | SR-31747 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132173069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SR-31747 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G622F7P8LU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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